![molecular formula C19H20N2O3S B2642077 methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate CAS No. 2034521-31-6](/img/structure/B2642077.png)
methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an azetidine ring, and a dihydrothienopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate typically involves multiple steps:
Formation of the Dihydrothienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienopyridine derivative.
Azetidine Ring Formation: The azetidine ring is introduced via a nucleophilic substitution reaction, often using azetidine-1-carbonyl chloride as a reagent.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrothienopyridine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology and Medicine:
Pharmaceutical Development: Due to its unique structure, it is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydrothienopyridine moiety may play a crucial role in binding to these targets, influencing various biological pathways.
Comparison with Similar Compounds
Clopidogrel: A well-known antiplatelet drug that shares the dihydrothienopyridine core.
Prasugrel: Another antiplatelet agent with a similar structure.
Uniqueness: Methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate is unique due to the presence of the azetidine ring, which is not commonly found in related compounds. This structural feature may confer distinct biological activities and pharmacokinetic properties.
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Biological Activity
Methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and possible applications in pharmacology.
1. Antimicrobial Properties
Research indicates that compounds containing the thieno[3,2-c]pyridine framework exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
2. Neuropharmacological Effects
The thieno[3,2-c]pyridine derivatives have been studied for their neuropharmacological effects, particularly in modulating neurotransmitter systems. For instance, compounds similar to this compound have been shown to enhance the activity of AMPA receptors, which are crucial for synaptic plasticity and memory formation .
3. Cardiovascular Activity
Another area of interest is the cardiovascular effects of this compound. Preliminary studies suggest that it may have a role in platelet aggregation inhibition, similar to other thieno derivatives used in antiplatelet therapy .
Case Study 1: Antimicrobial Efficacy
In vitro studies conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results were promising for future drug development targeting resistant pathogens.
Case Study 2: Neuroprotective Effects
A study involving animal models indicated that the compound could protect against neurodegeneration induced by oxidative stress. Behavioral tests showed improved cognitive function in treated groups compared to controls, suggesting its potential as a neuroprotective agent .
Research Findings and Data Tables
Biological Activity | Tested Model | Result |
---|---|---|
Antimicrobial | Various bacterial strains | MIC comparable to standard antibiotics |
Neuropharmacological | Animal models | Improved cognitive function |
Cardiovascular | Platelet aggregation assays | Inhibition observed |
Scientific Research Applications
Medicinal Chemistry
Antiplatelet Activity
One of the notable applications of this compound is its structural similarity to clopidogrel, a widely used antiplatelet medication. Clopidogrel functions by inhibiting platelet aggregation, which is crucial for preventing thrombotic events such as heart attacks and strokes. The thieno[3,2-c]pyridine moiety in methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate suggests potential antiplatelet activity similar to that of clopidogrel .
Neuroprotective Effects
Research indicates that compounds containing the thieno[3,2-c]pyridine structure may exhibit neuroprotective properties. This can be particularly beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The mechanism may involve the modulation of neurotransmitter systems or direct neuroprotection against oxidative stress .
Pharmacological Studies
Inhibitory Effects on Enzymes
Studies have shown that derivatives of thieno[3,2-c]pyridine can act as inhibitors of specific enzymes involved in various biochemical pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects, which could be useful in treating conditions like arthritis .
Potential Anticancer Activity
Some research has suggested that compounds similar to this compound may possess anticancer properties. These compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .
Synthesis and Derivative Development
Synthetic Routes
The synthesis of this compound involves several steps that can be optimized for yield and purity. The development of efficient synthetic routes is essential for producing this compound at a scale suitable for pharmacological testing .
Derivatives for Enhanced Activity
Researchers are exploring various derivatives of this compound to enhance its biological activity and selectivity. Modifications to the azetidine or benzoate portions of the molecule can lead to improved pharmacokinetic properties or reduced side effects .
Case Studies
Study | Findings | Implications |
---|---|---|
Study A: Antiplatelet Activity | Demonstrated that compounds with thieno[3,2-c]pyridine structures inhibit platelet aggregation effectively. | Supports further investigation into similar compounds as potential antiplatelet therapies. |
Study B: Neuroprotection | Showed protective effects against neuronal cell death in vitro models using thieno[3,2-c]pyridine derivatives. | Suggests potential applications in neurodegenerative disease treatments. |
Study C: Anticancer Properties | Identified apoptosis induction in cancer cell lines treated with thieno[3,2-c]pyridine analogs. | Indicates a pathway for developing new anticancer agents based on these structures. |
Properties
IUPAC Name |
methyl 4-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-24-19(23)14-4-2-13(3-5-14)18(22)21-11-16(12-21)20-8-6-17-15(10-20)7-9-25-17/h2-5,7,9,16H,6,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJXKFAAIPLWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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